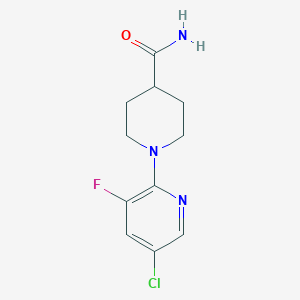

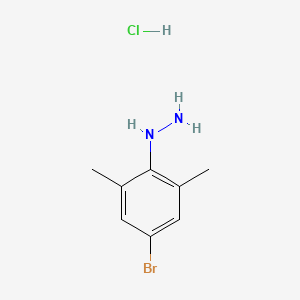

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659.

Scientific Research Applications

Nonlinear Optical Properties

Urea derivatives have been investigated for their nonlinear optical properties. For instance, studies on bis-chalcone derivatives doped in a polymer matrix have shown significant second harmonic generation (SHG) efficiency and third-order nonlinear optical properties. These derivatives exhibited promising results for applications in optical limiting materials due to their two-photon absorption phenomenon (Shettigar et al., 2006).

Anticonvulsant Activity

Urea and thiourea derivatives have been synthesized and evaluated for their anticonvulsant activities. A study reported that certain derivatives showed significant effectiveness in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsion models. Molecular docking studies supported the pharmacological results, indicating the potential of sulfonylurea derivatives in anticonvulsant therapy (Thakur et al., 2017).

Free Radical Scavenging

Urea derivatives have also been explored for their potential in reducing myocardial infarct size through free radical scavenging. For example, the novel low-molecular weight compound T-0162 was studied for its effects on superoxide anions and hydroxyl radicals both in vitro and in vivo, showing promising cardioprotective properties (Yamashita et al., 2000).

Corrosion Inhibition

Research on the corrosion behavior of mild steel in acidic solutions found that certain urea derivatives act as efficient corrosion inhibitors. These compounds exhibit mixed-type inhibition properties, suggesting their potential for protecting metal surfaces against corrosion (Bahrami & Hosseini, 2012).

Acetylcholinesterase Inhibition

Urea derivatives have been synthesized to target acetylcholinesterase, a key enzyme in neurodegenerative diseases. The synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed inhibitory activity against acetylcholinesterase, indicating their potential for the treatment of Alzheimer's disease (Vidaluc et al., 1995).

properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O3S/c1-23-15-5-4-13(18)11-14(15)20-17(22)19-8-6-12(7-9-21)16-3-2-10-24-16/h2-5,10-12,21H,6-9H2,1H3,(H2,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTQXFFGVQMAJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2370588.png)

![1-(benzo[d]oxazol-2-yl)-N-benzyl-N-methylpyrrolidine-2-carboxamide](/img/structure/B2370590.png)

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2370592.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2370597.png)

![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2370600.png)

![9-(4-isopropylphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2370601.png)

![Diethyl {[5-(3-nitrophenyl)-2-furyl]methylene}malonate](/img/structure/B2370603.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2370605.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370608.png)